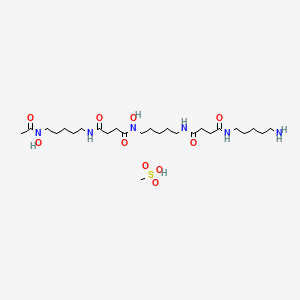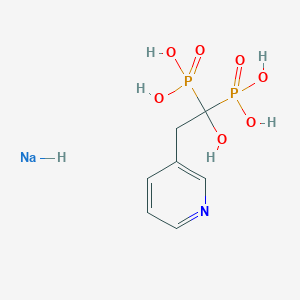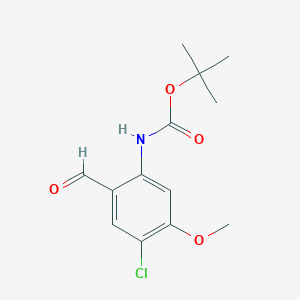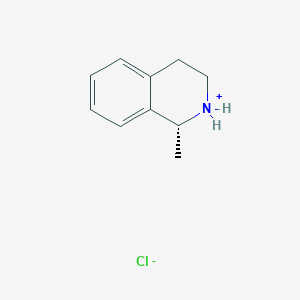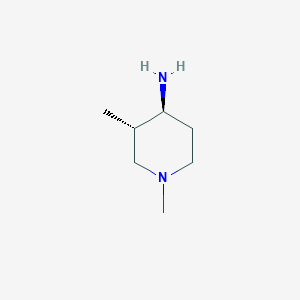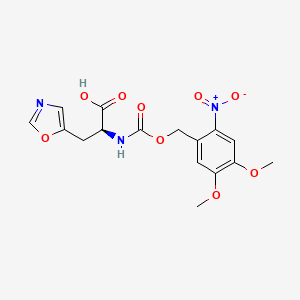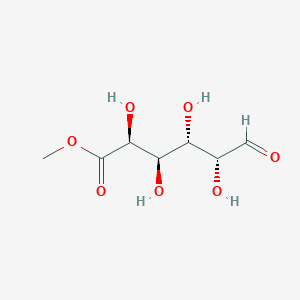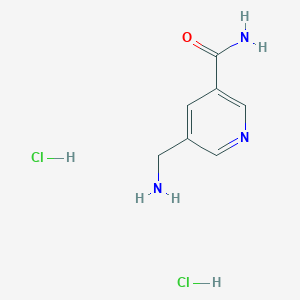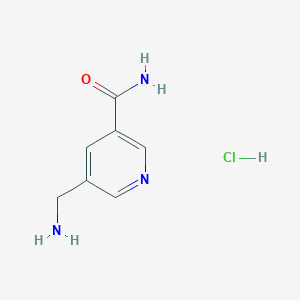
5-(Aminomethyl)nicotinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3O. It is a white solid that is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)nicotinamide hydrochloride typically involves the reaction of 5-nicotinamide ethanolamine with hydrochloric acid. The reaction proceeds under controlled conditions, followed by crystallization and purification steps to obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions with stringent quality control measures. The process includes the use of high-purity reagents and advanced purification techniques to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted nicotinamide compounds .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)nicotinamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in cell culture and experimental animal models to study its biological effects.
Medicine: It has potential therapeutic applications, including its use in skincare products for improving skin appearance and elasticity
Industry: It is used in the production of various pharmaceuticals and cosmetic products.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)nicotinamide hydrochloride involves its role in the formation of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. It influences the activity of several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARP), which are essential for basic cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Aminomethyl)nicotinamide hydrochloride include:
Nicotinamide: A form of vitamin B3 with similar biological functions.
Nicotinic acid: Another form of vitamin B3 with distinct pharmacological properties.
Nicotinamide riboside: A precursor to NAD+ with potential anti-aging benefits.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which allows for unique interactions with biological targets and distinct therapeutic applications. Its high solubility in water and stability under various conditions also contribute to its uniqueness .
Propiedades
IUPAC Name |
5-(aminomethyl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-2-5-1-6(7(9)11)4-10-3-5;/h1,3-4H,2,8H2,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWINAVTDFSYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
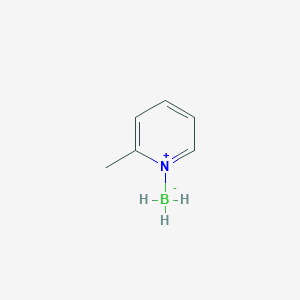
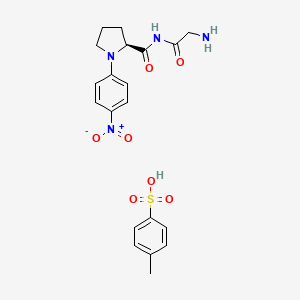
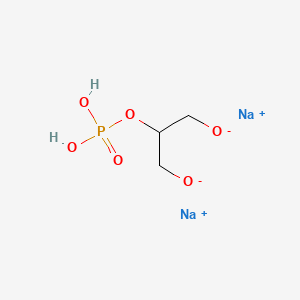
![(2S,5R,6R)-3,3-Dimethyl-6-((R)-2-(3-(3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)ureido)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, sodium salt](/img/structure/B7983586.png)
